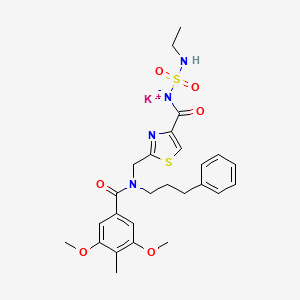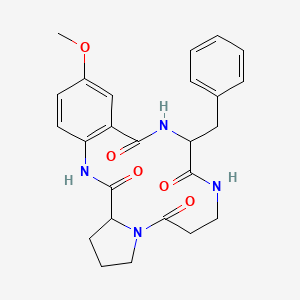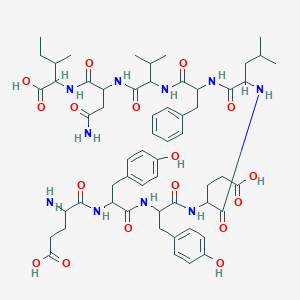
USP25/28 inhibitor AZ1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
USP25/28 inhibitor AZ1 is an orally active, selective, noncompetitive, dual ubiquitin-specific protease (USP) 25/28 inhibitor . It has IC50s of 0.7 μM and 0.6 μM for USP25 and USP28, respectively . It has been shown to attenuate colitis and tumorigenesis in mouse models .
Synthesis Analysis
The synthesis of USP25/28 inhibitors involved screening a synthetic compound library of 100,000 compounds. Three lead compounds, CT1001-1003, were identified that showed significant inhibitory activity . The optimization of these compounds led to CT1018, a much stronger inhibitor . Further optimization resulted in CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .Molecular Structure Analysis
The molecular formula of USP25/28 inhibitor AZ1 is C17H16BrF4NO2 . The crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism .Chemical Reactions Analysis
The compound dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death .Physical And Chemical Properties Analysis
The molecular weight of USP25/28 inhibitor AZ1 is 422.21 . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación
Cancer Progression and Therapy
USP28: , a significant deubiquitinating enzyme, plays a crucial role in the stabilization of oncoproteins and thus participates in the advancement of cancers . The inhibitor AZ1 has been shown to be significant for the treatment of lung cancer by targeting USP28 . It offers a potential therapeutic approach by modulating the ubiquitination process, which is critical in controlling cell cycle progression, signal transduction, and transcriptional regulation .
Oncostatic Role in Cancer
Recent studies have illustrated that USP28 can also play an oncostatic role in some cancers . This dual role makes USP28 a complex target where AZ1 could be used to inhibit its activity, potentially leading to the suppression of tumor progression in specific cancer types .
Squamous Cell Carcinoma
In squamous cell carcinoma, USP28 is strongly expressed and stabilizes essential transcription factors and oncogenic factors . AZ1, as a dual USP25/USP28 inhibitor, directly interacts with the catalytic domain of both DUBs and has shown efficiency in vivo, presenting a promising avenue for improving therapeutic responses and clinical outcomes in squamous patients .
DNA Damage Repair
The ability of squamous cell carcinoma (SCC) to cope with DNA damage during platin-based chemotherapy can be weakened by the inhibition of USP28 . AZ1 could serve as a specific inhibitor to enhance the efficacy of chemotherapy by targeting the DNA repair mechanisms that cancer cells employ to survive treatment .
Drug Resistance
USP28 has been implicated in influencing therapy resistance . By inhibiting USP28 with AZ1, there is potential to overcome
Mecanismo De Acción
Target of Action
The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .
Mode of Action
AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .
Biochemical Pathways
The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .
Result of Action
The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .
Action Environment
The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .
Safety and Hazards
Propiedades
IUPAC Name |
2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSFXDGKQYOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
USP25/28 inhibitor AZ1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide](/img/structure/B605633.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)


![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)

![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)